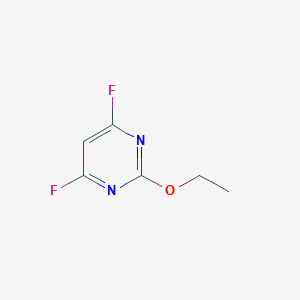

2-Ethoxy-4,6-difluoropyrimidine

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-ethoxy-4,6-difluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2O/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVUAJWRAOSPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452923 | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166524-65-8 | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166524-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166524658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4,6-difluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Ethoxy 4,6 Difluoropyrimidine

Precursor Synthesis Pathways

The creation of 2-Ethoxy-4,6-difluoropyrimidine is fundamentally reliant on the successful synthesis of its dihydroxy precursor. Various routes have been explored to optimize yield, purity, and cost-effectiveness.

Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine (B1589393)

A primary and widely utilized method for synthesizing 2-Ethoxy-4,6-dihydroxypyrimidine involves the reaction of an O-ethylisourea salt with a malonic acid ester. google.com This pathway has been subject to considerable optimization to enhance its efficiency for industrial-scale production. google.com

This specific condensation reaction forms the cornerstone of many synthetic strategies for 2-Ethoxy-4,6-dihydroxypyrimidine. google.com

The reaction is typically carried out in a methanol (B129727) solvent system at controlled temperatures, generally below 30°C, and often between 0°C and 30°C. google.com One optimized process involves the dropwise addition of a sodium methoxide (B1231860) solution in methanol to a mixture of O-ethylisourea hydrogen sulfate (B86663) and dimethyl malonate in anhydrous methanol at a temperature range of -1° to -7°C. google.com The reaction then proceeds for several hours at both 0°C and subsequently at 25°C. google.com Another approach utilizes O-ethylisourea hydrochloride with dimethyl malonate in the presence of sodium methoxide and methanol. google.com The use of methanol as a solvent is advantageous, and its recovery via distillation is often incorporated into the process.

Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Reactants | O-Ethylisourea salt, Dimethyl Malonate |

| Base | Sodium Methoxide |

| Solvent | Methanol |

Methoxide bases, particularly sodium methoxide, play a critical role in the cyclization process. google.com The base facilitates the deprotonation of the reactants, enabling the nucleophilic attack and subsequent ring closure to form the pyrimidine (B1678525) ring structure. The choice of an alkali metal methoxide is common in these syntheses. google.com While sodium ethylate can also be used, sodium methoxide is often preferred, especially when high product purity is not the primary concern, due to its cost-effectiveness. google.com

Following the cyclization reaction, the product exists as a salt, typically the monosodium salt of 2-ethoxy-4,6-dihydroxypyrimidine. google.com To obtain the neutral compound, the reaction mixture is acidified. google.comgoogle.com Mineral acids like hydrochloric acid or carboxylic acids such as acetic acid are commonly used for this protonation step. google.com The pH is carefully adjusted to a range of 2.0 to 5.5, with a pH around 4.0 often being optimal, at temperatures between 10°C and 20°C. This acidification causes the neutral 2-Ethoxy-4,6-dihydroxypyrimidine to crystallize out of the solution. The solid product is then isolated by filtration, washed to remove any remaining salts, and dried under a vacuum to yield the final, purified compound.

Urea-Based One-Pot Two-Step Cyclization

Urea-Based Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of urea (B33335) with diethyl sulfate to form O-ethylisourea sulfate. |

| 2 | Cyclization of O-ethylisourea sulfate with diethyl malonate using a base. |

| 3 | Acidification to precipitate the final product. |

Initial Reaction with Diethyl Sulfate to Form Ethyl Isourea Sulfate Intermediate

The synthesis commences with the reaction of urea and diethyl sulfate to produce an O-ethylisourea salt, specifically ethyl isourea sulfate. google.com This reaction is typically carried out in an organic solvent at elevated temperatures, ranging from 60 to 120°C. google.com The molar ratio of urea to diethyl sulfate is a critical parameter, generally maintained in the range of 1:0.5 to 1:1.5 to optimize the yield of the intermediate. google.com Alternative methods for the preparation of O-alkylisourea salts have also been described, such as reacting cyanamide (B42294) with ethanol (B145695) and sulfuric acid. google.com

Table 1: Reaction Parameters for Ethyl Isourea Sulfate Synthesis

| Parameter | Value/Range |

| Reactants | Urea, Diethyl Sulfate |

| Product | Ethyl Isourea Sulfate |

| Molar Ratio (Urea:Diethyl Sulfate) | 1:0.5 - 1:1.5 google.com |

| Temperature | 60 - 120°C google.com |

| Solvent | Organic Solvent google.com |

This interactive table summarizes the key conditions for the synthesis of the ethyl isourea sulfate intermediate.

Subsequent Cyclization with Diethyl Malonate

The ethyl isourea sulfate intermediate is then reacted with diethyl malonate in a cyclization reaction to form 2-ethoxy-4,6-dihydroxypyrimidine. google.com This step is also conducted at an elevated temperature, typically between 60 and 150°C. google.com The molar ratio of ethyl isourea sulfate to diethyl malonate is generally kept between 1:0.5 and 1:1.5. google.com In some procedures, a methoxide base is used in a methanol solvent at a lower temperature of approximately 0 to 30°C. google.com The reaction of malonic esters with isourea derivatives is a well-established method for forming the pyrimidine ring. nih.gov

Table 2: Cyclization Reaction Parameters

| Parameter | Value/Range |

| Reactants | Ethyl Isourea Sulfate, Diethyl Malonate |

| Product | 2-Ethoxy-4,6-dihydroxypyrimidine |

| Molar Ratio (Isourea:Malonate) | 1:0.5 - 1:1.5 google.com |

| Temperature | 60 - 150°C google.com or 0 - 30°C (with methoxide base) google.com |

| Catalyst/Base | Methoxide (optional) google.com |

This interactive table outlines the conditions for the cyclization step to produce 2-ethoxy-4,6-dihydroxypyrimidine.

Parameters for pH Adjustment and Solvent Recovery

Following the cyclization reaction, the product, which may be in the form of a salt, can be neutralized. This is achieved by adjusting the pH of the reaction mixture to a range of 2.0 to 9.0, with a preferred range of 3.5 to 5.5, using an acid. google.com The process may also involve the removal of the alcohol or solvent by distillation, during which water can be added. google.com The final solid product is then typically washed with water to remove any remaining salts and subsequently dried. google.com These steps are crucial for obtaining the desired 2-ethoxy-4,6-dihydroxypyrimidine in good yield and high purity. google.com

Synthesis of 2-Ethoxy-4,6-dichloropyrimidine (B1311153)

The next key intermediate in the pathway to the target difluoro compound is 2-ethoxy-4,6-dichloropyrimidine. This is synthesized from the previously prepared 2-ethoxy-4,6-dihydroxypyrimidine.

Chlorination of 2-Ethoxy-4,6-dihydroxypyrimidine with Phosphorus Oxychloride (POCl₃)

The transformation of the dihydroxy pyrimidine to the dichloro derivative is accomplished through a chlorination reaction using phosphorus oxychloride (POCl₃) as the chlorinating agent. google.com This is a common and effective method for replacing hydroxyl groups on a pyrimidine ring with chlorine atoms.

The chlorination reaction is typically carried out at a controlled elevated temperature. A common temperature range for this reaction is 80–85°C. The reaction time can vary, but a duration of around 3 hours has been reported to be effective. Precise temperature control is important to ensure the completion of the reaction and to minimize the formation of byproducts.

The chlorination reaction is often performed under alkaline conditions, with the addition of a base such as triethylamine (B128534). google.com Triethylamine acts as an acid scavenger, neutralizing the hydrochloric acid that is generated during the reaction. This can help to drive the reaction to completion and may also prevent unwanted side reactions. The use of tertiary amines like triethylamine in conjunction with phosphorus oxychloride for the chlorination of similar pyrimidine systems has been documented. fordham.edu The molar ratio of 2-ethoxy-4,6-dihydroxypyrimidine to phosphorus oxychloride is typically in the range of 1:1 to 1:3. google.com

Table 3: Chlorination Reaction Details

| Parameter | Details |

| Reactant | 2-Ethoxy-4,6-dihydroxypyrimidine |

| Reagent | Phosphorus Oxychloride (POCl₃) |

| Product | 2-Ethoxy-4,6-dichloropyrimidine |

| Temperature | 80–85°C |

| Base | Triethylamine google.com |

| Molar Ratio (Pyrimidine:POCl₃) | 1:1 - 1:3 google.com |

This interactive table provides a summary of the key parameters for the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine.

Alternative Chlorination Reagents and Methodologies

The traditional chlorination of the precursor, 2-ethoxy-4,6-dihydroxypyrimidine, is commonly achieved using phosphorus oxychloride (POCl₃). google.com However, the use of POCl₃ often involves harsh reaction conditions and the generation of significant phosphorus-containing waste. sci-hub.se Consequently, research has explored alternative reagents to mitigate these drawbacks.

One notable alternative is thionyl chloride (SOCl₂). sci-hub.se SOCl₂ offers the advantage of producing gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be simpler to handle and remove compared to the phosphorous-based waste from POCl₃. sci-hub.se Another approach involves the use of Vilsmeier reagents, which can be prepared from non-phosphorus materials and N,N-Dimethylformamide (DMF). google.com This method has been shown to successfully chlorinate hydroxy-7H-pyrrolo[2,3-d]pyrimidine, suggesting its potential applicability to other pyrimidine systems and offering a pathway that may not require extensive decolorization steps often needed with POCl₃. google.com

Bis(trichloromethyl) carbonate (BTC), also known as solid phosgene, represents another alternative. Used in conjunction with SOCl₂, BTC has been effective for the chlorination of various hydroxy aza-arenes. sci-hub.se This system can be more effective than POCl₃, particularly when catalyzed by a base like 4-dimethylaminopyridine (B28879) (DMAP). sci-hub.se Solvent-free methods using equimolar amounts of POCl₃ with a base like pyridine (B92270) have also been developed to reduce reagent excess and simplify workup, though this still utilizes a phosphorus reagent. nih.govresearchgate.net

| Chlorination Reagent/System | Key Advantages | Associated Byproducts | References |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Phosphorus-free; Gaseous byproducts are easier to manage. | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) | sci-hub.se |

| Vilsmeier Reagent | Phosphorus-free; May reduce the need for product decolorization. | Varies based on preparation | google.com |

| Bis(trichloromethyl) carbonate (BTC) / SOCl₂ | Can be more effective than POCl₃; Phosphorus-free. | CO₂, HCl, SO₂ | sci-hub.se |

Fluorination Strategies

The conversion of the chlorinated intermediate, 2-ethoxy-4,6-dichloropyrimidine, to the final product is accomplished through a nucleophilic fluorination reaction. This step is crucial for introducing the fluorine atoms that define the compound's reactivity and biological activity.

Conventional High-Temperature Fluorination

The industry-standard method for fluorinating 2-ethoxy-4,6-dichloropyrimidine involves a high-temperature nucleophilic substitution reaction. google.com This process is foundational to the large-scale production of this compound.

The most common fluorinating agent used for this transformation is potassium fluoride (B91410) (KF). google.comgoogle.com In a typical procedure, 2-ethoxy-4,6-dichloropyrimidine is heated with KF in a suitable solvent. The reaction mechanism involves the nucleophilic attack of the fluoride ion (F⁻) from KF, displacing the chlorine atoms on the pyrimidine ring. Optimized conditions for this reaction have been reported at temperatures around 160 ± 5°C for approximately 2.5 hours. The use of KF is prevalent due to its relative low cost and availability, though its reactivity often necessitates harsh conditions. pharmtech.com

While optimized processes can achieve high yields and purity (up to 75% total yield and 98% purity), achieving complete conversion can be difficult. Incomplete reactions necessitate separation of the desired difluoro- product from mono-fluorinated intermediates and unreacted starting material. The final product is typically isolated and purified through methods like reduced pressure distillation and refractionation. google.com Ensuring the removal of impurities to meet the high purity standards required for pharmaceutical or agrochemical applications adds complexity and cost to the manufacturing process. google.com

| Challenge | Description | Impact | References |

|---|---|---|---|

| High Reaction Temperature | Requires temperatures often exceeding 160°C for KF-mediated fluorination. | High energy consumption, increased production costs, and operational safety risks. | google.com |

| Conversion & Purification | Incomplete conversion can occur, requiring separation of product from intermediates and starting materials via distillation. | Adds complexity and cost to achieve the required high purity (e.g., 99.1%). | google.com |

| Byproduct Management | Generation of corrosive byproducts like HCl from the preceding chlorination step and inorganic salts from fluorination. | Requires specialized equipment for handling and disposal to prevent corrosion and environmental issues. | sci-hub.se |

Modern Low-Temperature Fluorination via Trifluoromethanesulfonyl Activation

A sophisticated and contemporary method for the synthesis of this compound involves a low-temperature, two-step process. This pathway circumvents the harsher conditions often associated with traditional halogen exchange (Halex) reactions that typically start from chlorinated pyrimidines. The methodology is centered on the activation of the precursor, 2-Ethoxy-4,6-dihydroxypyrimidine, using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), followed by a nucleophilic aromatic substitution (SNAr) with a fluoride source. This approach leverages the exceptional leaving group ability of the triflate group to facilitate fluorination under mild conditions.

Activation of Hydroxyl Groups with Trifluoromethanesulfonic Anhydride (Tf₂O)

The initial and critical step in this synthetic sequence is the activation of the hydroxyl groups on the pyrimidine ring. The starting material, 2-Ethoxy-4,6-dihydroxypyrimidine, exists in tautomeric equilibrium with its keto forms. The hydroxyl tautomers are reacted with trifluoromethanesulfonic anhydride, a highly powerful electrophilic reagent, to convert the C-O bonds into highly reactive intermediates. tcichemicals.comwikipedia.orgnih.gov

Upon reaction with trifluoromethanesulfonic anhydride, typically in the presence of a non-nucleophilic base like pyridine to neutralize the triflic acid byproduct, the hydroxyl groups at the C4 and C6 positions are converted into trifluoromethanesulfonate (B1224126) esters, commonly known as triflates. tcichemicals.com The resulting intermediate is 2-Ethoxy-4,6-bis(triflyloxy)pyrimidine.

The triflate group is among the best leaving groups in organic chemistry. Its stability stems from the significant resonance delocalization of the negative charge across the three oxygen atoms and the strong inductive electron-withdrawal by the trifluoromethyl group. This inherent stability of the triflate anion is the primary driving force for its displacement in the subsequent substitution step.

Table 1: Properties of Key Intermediates

| Compound Name | Role in Synthesis | Key Feature |

|---|---|---|

| 2-Ethoxy-4,6-dihydroxypyrimidine | Starting Material | Possesses nucleophilic hydroxyl groups (in tautomeric form). |

| Trifluoromethanesulfonic Anhydride (Tf₂O) | Activating Reagent | Highly electrophilic; converts OH groups to excellent leaving groups. wikipedia.org |

The introduction of two strongly electron-withdrawing triflate groups onto the pyrimidine ring at positions 4 and 6 dramatically enhances the electrophilicity of these carbon centers. The pyrimidine ring is already an electron-deficient (π-deficient) system due to the presence of two electronegative nitrogen atoms. The addition of the triflate esters further depletes the electron density at the C4 and C6 positions, rendering them highly susceptible to attack by nucleophiles. This electronic activation is fundamental to the success of the subsequent SNAr reaction under mild conditions.

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Ions

With the activated triflate intermediate in hand, the introduction of fluorine is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is a powerful tool for the functionalization of electron-poor aromatic and heteroaromatic rings. nih.govnih.gov In this step, a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the triflate groups to yield the final product, this compound.

The SNAr mechanism proceeds in two stages:

Nucleophilic Attack: The fluoride ion attacks one of the electrophilic carbon centers (C4 or C6), breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the triflate leaving group. This step is rapid and irreversible due to the high stability of the triflate anion.

While specific kinetic data for the fluorination of 2-Ethoxy-4,6-bis(triflyloxy)pyrimidine are not extensively documented in publicly available literature, the principles of SNAr reactions on related systems provide valuable insights. Kinetic studies on other substituted pyrimidines show that the rate of substitution is highly dependent on the nature of the leaving group and the electronic properties of the ring. researchgate.netwuxiapptec.comrsc.org

The success of nucleophilic fluorination reactions using alkali metal fluorides like KF is critically dependent on maintaining anhydrous (water-free) conditions. The fluoride anion (F⁻) has a high charge density and is strongly solvated by protic solvents, especially water. This solvation shell effectively "cages" the fluoride ion, drastically reducing its nucleophilicity and hindering its ability to participate in the SNAr reaction. nih.govnih.gov

In this context, an insoluble and inert salt like barium sulfate (BaSO₄) can be employed as a desiccant or water scavenger. Although not a traditional drying agent, its high insolubility and large surface area allow it to adsorb trace amounts of water present in the reaction solvent or on the surface of the hygroscopic potassium fluoride salt. By sequestering water molecules, BaSO₄ ensures that the fluoride ions remain "naked" and highly reactive, thereby promoting an efficient substitution reaction. The chemical inertness of BaSO₄ prevents it from participating in side reactions with the reactive intermediates.

Table 2: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| 2-Ethoxy-4,6-dihydroxypyrimidine |

| 2-Ethoxy-4,6-bis(triflyloxy)pyrimidine |

| Trifluoromethanesulfonic Anhydride |

| Triflic Acid |

| Potassium Fluoride |

| Cesium Fluoride |

Advantages: Milder Conditions, Reduced Energy, Waste Reduction

A significant advancement in the synthesis of pyrimidine derivatives involves the use of milder reaction conditions, which translates to reduced energy consumption and waste. For instance, the synthesis of the precursor 2-ethoxy-4,6-dihydroxypyrimidine can be conducted at temperatures between 0°C and 30°C google.com. This contrasts sharply with traditional methods that may require more extreme temperatures.

Innovations such as "one-pot" syntheses, which proceed through multiple steps without the need for isolating intermediates, contribute significantly to waste reduction. A method starting from urea prepares the intermediate 2-ethoxy-4,6-dihydroxypyrimidine via a one-pot, two-step process, simplifying operations and minimizing waste associated with separation and purification of intermediates google.com. Furthermore, activating this intermediate with trifluoromethanesulfonic anhydride enables the subsequent fluorination step to occur at a low temperature, a considerable energy saving compared to the high-temperature (160°C) fluorination required when using potassium fluoride on a chlorinated precursor google.com.

Industrial Scalability and Environmental Impact (e.g., LCA data, Solvent Recovery)

For industrial-scale production, both economic and environmental factors are paramount. The scalability of a synthetic route is often dependent on the cost and availability of raw materials. The development of processes that utilize inexpensive and readily obtainable starting materials, such as urea, is a key factor in enhancing the industrial applicability and cost-effectiveness of this compound synthesis google.comgoogle.com.

Environmental impact is increasingly evaluated using tools like Life Cycle Assessment (LCA), a standardized methodology (ISO 14040 and 14044) that assesses the environmental aspects and potential impacts associated with a product's life cycle mdpi.com. While specific LCA data for this compound synthesis is not widely published, a crucial aspect of reducing its environmental footprint is solvent recovery. Patents for the synthesis explicitly mention that solvents used in the process, such as 1,2-dichloroethane, can be recovered and recycled, which lowers production costs and reduces waste google.comgoogle.com. This practice is a critical component of green chemistry and sustainable industrial production.

Comparative Analysis of Synthetic Routes

Several distinct routes to this compound have been developed, each with its own profile regarding yield, cost, and safety. The most common pathway involves the chlorination of 2-ethoxy-4,6-dihydroxypyrimidine followed by a fluorination step. An alternative, more recent approach activates the dihydroxy intermediate with a sulfonyl group before fluorination.

Yields and Purity Considerations Across Methods

The efficiency of a synthetic route is primarily judged by its yield and the purity of the final product. A widely reported method involves reacting 2-ethoxy-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), followed by fluorination with potassium fluoride (KF) google.com. This process has been optimized to achieve high yields; the chlorination step can yield 90.7% with 98.7% purity, and the subsequent fluorination can proceed with an 82.7% yield and 99.1% purity google.com. A complete four-step process starting from urea reports a total yield of over 61% with a final product purity exceeding 99% google.com. Another process utilizing thionyl chloride for the chlorination step reports a total reaction yield of over 83% google.com.

| Feature | Route 1: Chlorination/Fluorination | Route 2: Sulfonyl Activation/Fluorination |

| Starting Material | Urea or O-ethylisourea sulfate google.com | Urea google.com |

| Key Intermediate | 2-Ethoxy-4,6-dichloropyrimidine google.com | Trifluoromethanesulfonyl-activated intermediate google.com |

| Key Reagents | POCl₃, KF google.com | Trifluoromethanesulfonic anhydride, KF google.com |

| Overall Yield | >61% google.com | Data not specified, but described as high-yield google.com |

| Purity | >99% google.com | Data not specified |

| Conditions | High-temperature fluorination (160°C) | Mild, low-temperature fluorination google.com |

Process Safety and Industrial Applicability

Safety is a critical consideration in industrial chemical synthesis. The synthesis of this compound involves hazardous reagents that require careful handling. Chlorinating agents such as phosphorus oxychloride and thionyl chloride are toxic and corrosive google.compatsnap.com. The final product itself is classified as hazardous, being toxic if swallowed, fatal in contact with skin, and causing severe skin burns and eye damage nih.gov.

Therefore, industrial applicability depends on robust safety protocols and process designs that minimize risk. The development of "one-pot" procedures is advantageous not only for efficiency but also for safety, as it reduces the handling and isolation of potentially hazardous intermediates google.com. A patented method starting from urea is noted for its "good production safety," suggesting that the process has been engineered to mitigate risks associated with the reagents and reactions involved google.com.

Advanced Synthetic Techniques and Methodological Innovations

The field continues to see innovation aimed at creating more efficient, safer, and greener synthetic pathways. A notable advanced technique is the activation of the 2-ethoxy-4,6-dihydroxypyrimidine intermediate using trifluoromethanesulfonic anhydride google.com. This creates a highly reactive intermediate that can undergo nucleophilic substitution with a fluoride source under much milder, low-temperature conditions compared to the traditional high-temperature halogen exchange (HALEX) reaction google.com. This innovation avoids the high energy input and harsh conditions of the older method.

The strategic shift towards starting from basic, low-cost raw materials like urea and integrating steps into one-pot procedures also represents a significant methodological innovation google.com. These approaches streamline the production process, enhance raw material conversion rates, and simplify post-reaction work-up, aligning with the principles of process intensification and green chemistry google.comgoogle.com.

Catalytic Approaches in Pyrimidine Fluorination

The direct fluorination of heterocyclic compounds like pyrimidines presents a considerable challenge due to the high reactivity of fluorinating agents and the need for precise control over regioselectivity. Catalytic methods have emerged as a powerful strategy to overcome these hurdles, enabling efficient and selective carbon-fluorine (C–F) bond formation.

Transition-metal catalysis, particularly with palladium (Pd) and silver (Ag), has been instrumental in the late-stage fluorination of heteroaromatic C–H bonds. nih.gov These methods often employ a directing group strategy, where a functional group on the substrate coordinates to the metal center, guiding the fluorination to a specific position, typically ortho to the directing group. nih.gov For pyrimidines, the ring nitrogen atoms can act as Lewis basic sites, influencing the reaction's selectivity. acs.org Diazines, including pyrimidines, have been shown to react with silver(II) fluoride (AgF₂) with exclusive selectivity for fluorination at the position adjacent to a nitrogen atom. acs.org

The combination of a catalyst with an electrophilic fluorinating agent is a common approach. Reagents like Selectfluor are frequently used in conjunction with catalysts such as silver nitrate (B79036) (AgNO₃) or palladium acetate (B1210297) (Pd(OAc)₂) to fluorinate electron-rich substrates. nih.govmdpi.com The catalyst facilitates the transfer of a formal "F+" equivalent to the aromatic ring. While many applications focus on C-H activation, these catalytic systems are foundational for developing more advanced and selective fluorination reactions applicable to pyrimidine structures.

Beyond metal catalysis, organocatalysis represents another frontier for enantioselective fluorination. nih.gov Chiral organocatalysts can form transient chiral intermediates with the substrate, which then react with an electrophilic fluorine source in a diastereoselective manner, offering a pathway to chiral fluorinated molecules. nih.gov

| Catalyst System | Fluorinating Agent | Substrate Type | Key Features |

| Pd(OAc)₂ | N-Fluorobenzenesulfonimide (NFSI), Selectfluor | Heterocycles with directing groups | Enables direct C–H to C–F bond conversion; high regioselectivity. nih.gov |

| AgF₂ / AgNO₃ | Silver(II) Fluoride / Selectfluor | Pyridines, Diazines | Achieves fluorination adjacent to ring nitrogen; can be used for late-stage functionalization. nih.govacs.org |

| Organocatalysts (e.g., Cinchona alkaloids, β,β-diaryl serines) | Selectfluor | α-substituted β-diketones, Aldehydes | Provides enantioselective fluorination; forms chiral C–F bonds. nih.govmdpi.com |

| Rhodium (Rh) complexes | N/A (Used in related C-C bond formations) | α,β-unsaturated imines | Demonstrates the utility of transition metals in complex heterocyclic synthesis. mdpi.com |

This table summarizes various catalytic systems used for the fluorination of heterocycles and related compounds, highlighting the catalyst, fluorine source, and primary application.

The synthesis of this compound itself traditionally proceeds via a multi-step sequence starting from urea and diethyl sulfate to form ethyl isourea sulfate. google.com This intermediate is cyclized with diethyl malonate to yield 2-ethoxy-4,6-dihydroxypyrimidine. google.com The crucial fluorination step is typically achieved through a halogen exchange (Halex) reaction, where the dihydroxy-pyrimidine is first converted to a dichloro-intermediate (e.g., using phosphorus oxychloride) and subsequently fluorinated with a nucleophilic fluoride source like potassium fluoride. google.com While effective, this final step is often stoichiometric rather than catalytic. The application of modern catalytic C-H or C-OH fluorination techniques could potentially streamline this process, avoiding the chlorination step entirely.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jmaterenvironsci.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives to enhance sustainability, safety, and efficiency. rasayanjournal.co.inpowertechjournal.com

Traditional pyrimidine syntheses often rely on toxic reagents and volatile organic solvents, leading to environmental concerns and complex purification procedures. rasayanjournal.co.in For instance, the synthesis of this compound involves phosphorus oxychloride for chlorination, a hazardous and corrosive reagent. google.com Green chemistry seeks to replace such substances with more benign alternatives.

Several green strategies are being explored for pyrimidine synthesis:

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically shorten reaction times, reduce side-product formation, and increase yields. rasayanjournal.co.innih.gov Ultrasound, for example, has been used for the metal-free and solvent-free synthesis of fluorinated imidazopyrimidine derivatives. nih.gov

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ionic liquids is a core tenet of green chemistry. jmaterenvironsci.comrasayanjournal.co.in Water, in particular, has been successfully used as a solvent for the synthesis of various pyrimidine derivatives. jmaterenvironsci.com

Catalysis: The use of reusable heterogeneous or metal-free catalysts aligns with green principles by minimizing waste and allowing for easier product separation. powertechjournal.comnih.gov

Solvent-Free and Mechanochemical Methods: Performing reactions without a solvent, such as through mechanical grinding (mechanochemistry), represents a significant green advancement. nih.govresearchgate.net This approach has been successfully used for the iodination of pyrimidines, offering high yields and short reaction times without the need for any solvent. nih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient, reducing the number of synthetic steps and purification processes. rasayanjournal.co.inresearchgate.net

| Green Technique | Traditional Method | Improvement | Example Application in Heterocyclic Synthesis |

| Ultrasound-Assisted Synthesis | Conventional heating | Shorter reaction time, metal/solvent-free conditions. | Synthesis of polyfluoro-substituted benzo jmaterenvironsci.comnih.govimidazo[1,2-a]pyrimidine derivatives. nih.gov |

| Mechanochemistry (Grinding) | Solution-phase reaction with toxic reagents | Solvent-free, short reaction time (20-30 min), high yields (70-98%). | Iodination of pyrimidine derivatives using solid iodine and AgNO₃. nih.gov |

| Aqueous Media | Use of volatile organic solvents | Environmentally benign, simplified workup. | Synthesis of pyrano[2,3,d]pyrimidine derivatives using diammonium hydrogen phosphate (B84403) in water. jmaterenvironsci.com |

| Microwave Irradiation | Conventional heating | Reduced reaction times, higher yields, less environmental impact. | General synthesis of various pyrimidine derivatives. rasayanjournal.co.in |

This table compares green synthetic techniques with traditional methods for synthesizing pyrimidine and related heterocyclic compounds, showing key advantages.

Optimizing the synthesis of this compound through a green chemistry lens would involve replacing the hazardous chlorination step with a direct catalytic fluorination method and substituting traditional solvents with greener alternatives. Implementing flow chemistry, where reagents are continuously pumped through a reactor, could also enhance safety and efficiency, particularly for handling reactive intermediates. nih.govsciencedaily.com

Reactivity and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNA_r) Reactions

Nucleophilic aromatic substitution (SNA_r) is a primary reaction pathway for 2-Ethoxy-4,6-difluoropyrimidine. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. This reactivity is further modulated by the substituents on the ring.

The two fluorine atoms at the C4 and C6 positions are powerful activating groups for SNA_r reactions. Due to their high electronegativity, they strongly withdraw electron density from the pyrimidine ring, increasing its electrophilicity. This makes the carbon atoms to which they are attached highly susceptible to attack by nucleophiles. The presence of these fluorine substituents significantly enhances the compound's reactivity towards substitution, facilitating its role as a key building block in the synthesis of various biologically active molecules. The fluorine atoms serve as excellent leaving groups, which is a critical factor for the success of SNA_r reactions.

This compound is a symmetrical molecule concerning the C4 and C6 positions. Both positions are equally activated by the ring nitrogen atoms and the fluorine substituents. Consequently, nucleophilic attack can occur at either the C4 or C6 position. In reactions with a single equivalent of a nucleophile, a mixture of mono-substituted products may be expected, although reaction conditions can sometimes influence selectivity. In the presence of excess nucleophile, disubstitution at both the C4 and C6 positions is readily achievable, replacing both fluorine atoms. Kinetic studies of related syntheses suggest that the rate-limiting step involves the attack of the nucleophile at these positions.

A direct comparison with its chlorinated analog, 2-Ethoxy-4,6-dichloropyrimidine (B1311153), highlights the superior reactivity of the fluorinated compound in SNA_r reactions. Fluorine is more electronegative than chlorine, making the C4 and C6 positions in the difluoro compound more electron-deficient and thus more prone to nucleophilic attack. Furthermore, the fluoride (B91410) ion is a better leaving group in this context than the chloride ion. Consequently, reactions involving the displacement of fluorine atoms on this compound are generally faster and can often proceed under milder conditions than the corresponding reactions with 2-Ethoxy-4,6-dichloropyrimidine.

Table 1: Reactivity Comparison of Halogenated Pyrimidines

| Feature | This compound | 2-Ethoxy-4,6-dichloropyrimidine |

| Halogen Electronegativity | High (Fluorine) | Moderate (Chlorine) |

| Ring Electrophilicity | Higher | Lower |

| Reactivity in SNA_r | More reactive | Less reactive |

| Leaving Group Ability | Better | Poorer |

Other Key Reaction Types

Beyond simple SNA_r, this compound is a substrate for more complex transformations that build intricate molecular architectures.

This compound is a pivotal intermediate in the synthesis of fused heterocyclic systems through cyclization reactions. A prominent example is its use in the production of triazolopyrimidine sulfonamide herbicides, such as Diclosulam (B129774). google.com In these syntheses, the pyrimidine acts as an electrophilic scaffold. After an initial SNA_r reaction where one of the fluorine atoms is displaced by a suitable nucleophile (e.g., an amino group of a sulfonamide), the resulting intermediate can undergo an intramolecular cyclization, often involving the displacement of the second fluorine atom, to form a new ring fused to the pyrimidine core. This capacity for sequential substitution and cyclization makes it an efficient building block for creating complex, biologically active molecules.

Mechanistic Investigations

Detailed mechanistic investigations specifically on this compound are not extensively reported in the public domain. However, the general mechanisms of nucleophilic aromatic substitution on fluorinated heterocycles are well-established and can be applied to understand the reactivity of this compound. These investigations typically involve a combination of computational studies, spectroscopic analysis, and kinetic measurements.

Computational Studies on Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of SNAr reactions on fluorinated pyrimidines. researchgate.netresearchgate.net Such studies can provide valuable insights into:

Reaction energy profiles: By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic feasibility of different reaction pathways can be assessed.

Transition state geometries: The structure of the transition state can reveal the nature of the bond-forming and bond-breaking processes. For SNAr reactions, this can help to distinguish between a concerted mechanism and a stepwise mechanism involving a Meisenheimer intermediate.

Regioselectivity: Computational models can predict the most likely site of nucleophilic attack by comparing the activation barriers for substitution at different positions on the pyrimidine ring. For example, studies on dichloropyrimidines have used LUMO and LUMO map analyses to rationalize the observed regioselectivity. wuxiapptec.com

For this compound, computational studies would likely focus on modeling the attack of various nucleophiles at the C4 and C6 positions to predict the regioselectivity and to understand the influence of the C2-ethoxy group on the reaction barrier.

Spectroscopic Techniques for Mechanism Elucidation (e.g., ¹H-¹³C HMBC NMR)

Spectroscopic methods are indispensable for identifying reaction intermediates and products, thereby providing crucial evidence for a proposed reaction mechanism. For fluorinated compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

¹⁹F NMR Spectroscopy: This technique is highly sensitive to the chemical environment of the fluorine atoms. oup.comspectrabase.com Changes in the ¹⁹F NMR spectrum during a reaction can be used to monitor the consumption of the starting material and the formation of products or intermediates. The chemical shifts and coupling constants of the fluorine nuclei in the products provide definitive structural information.

2D NMR Techniques (e.g., HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are used to establish connectivity between different atoms in a molecule. For example, ¹H-¹³C HMBC can show correlations between protons and carbons that are two or three bonds apart, which is invaluable for confirming the position of a newly introduced substituent on the pyrimidine ring.

Kinetic Studies and Rate-Limiting Steps

Kinetic studies provide quantitative data on reaction rates and can help to elucidate the rate-determining step of a reaction. By systematically varying the concentrations of reactants, temperature, and solvent, the rate law for the reaction can be determined. This information is crucial for understanding the reaction mechanism.

For the SNAr reactions of this compound, kinetic studies could involve:

Monitoring the reaction progress: Techniques such as UV-Vis spectroscopy, HPLC, or NMR spectroscopy can be used to follow the change in concentration of reactants or products over time.

Determining the order of the reaction: By analyzing the dependence of the initial reaction rate on the concentration of the pyrimidine and the nucleophile, the order of the reaction with respect to each component can be established.

Investigating the effect of leaving group: Comparing the rates of substitution for this compound with its chloro- or bromo-analogs could provide insight into the nature of the rate-limiting step.

Such studies on related systems have helped to distinguish between concerted and stepwise SNAr mechanisms.

Novel Transformations and Synthetic Utility

The ability to selectively functionalize the pyrimidine core of this compound makes it a valuable building block in organic synthesis, particularly for the preparation of more complex and biologically active molecules.

Formation of Pyrimidine Derivatives as Valuable Intermediates

The derivatization of this compound through the functional group interconversions discussed previously leads to a wide array of substituted pyrimidines. These derivatives are often not the final target molecules but serve as key intermediates for further synthetic transformations.

For example, the introduction of an amino group at the C4 or C6 position can be followed by further reactions of the remaining fluorine atom, allowing for the synthesis of unsymmetrically disubstituted pyrimidines. nih.gov These step-wise substitution reactions are a cornerstone of building molecular complexity around the pyrimidine scaffold.

The resulting polysubstituted pyrimidines are core structures in many pharmaceutically and agrochemically important compounds. The specific substitution pattern achieved through the derivatization of this compound can be tailored to optimize the biological activity of the final product.

Design and Synthesis of Functionalized Analogs

The primary route for creating functionalized analogs of this compound involves the sequential nucleophilic aromatic substitution (SNAr) of its two fluorine atoms. The electron-withdrawing nature of the pyrimidine ring and the fluorine atoms themselves renders the C4 and C6 positions highly susceptible to attack by nucleophiles. This reactivity allows for the controlled, stepwise introduction of various functional groups, leading to a vast library of derivatives.

The general strategy commences with the reaction of this compound with a primary amine. This initial substitution typically occurs at the C4 position, yielding a 4-amino-6-fluoro-2-ethoxypyrimidine intermediate. The resulting secondary amine can then be coupled with a sulfonyl chloride, a key step in the synthesis of many biologically active compounds. The remaining fluorine atom at the C6 position can subsequently be displaced by another nucleophile, such as a hydrazine, to introduce further diversity and build more complex heterocyclic systems like triazolopyrimidines.

A prominent application of this synthetic strategy is in the creation of triazolopyrimidine sulfonamide herbicides. For instance, this compound is a crucial precursor for herbicides like Cloransulam-methyl and Diclosulam. nih.govresearchgate.net The synthesis of these complex molecules showcases the utility of the pyrimidine core as a scaffold for constructing elaborate, functionalized analogs.

The synthesis of these analogs often involves a multi-step process that begins with the formation of the pyrimidine ring itself. A common industrial method involves the cyclization of O-ethylisourea sulfate (B86663) with diethyl malonate to produce 2-ethoxy-4,6-dihydroxypyrimidine (B1589393). google.com This precursor is then halogenated, typically through chlorination with phosphorus oxychloride, to yield 2-ethoxy-4,6-dichloropyrimidine. researchgate.net Subsequent fluorination with a reagent like potassium fluoride furnishes the desired this compound starting material. researchgate.netgoogle.com

The design of novel functionalized analogs is often guided by the desired biological activity. For example, in the development of kinase inhibitors for cancer therapy, the pyrimidine scaffold is a well-established pharmacophore. nih.gov By systematically varying the substituents at the C2, C4, and C6 positions of the pyrimidine ring, researchers can fine-tune the molecule's interaction with the target protein, optimizing for potency and selectivity. google.com This approach has led to the discovery of potent inhibitors of kinases such as Aurora kinase and Janus kinase 3. researchgate.netnih.gov

Applications in Advanced Organic Synthesis

Medicinal Chemistry and Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of various biologically active compounds, playing a crucial role in the development of new medicines.

Key Intermediate in Biologically Active Compound Synthesis

2-Ethoxy-4,6-difluoropyrimidine is an important pyrimidine (B1678525) compound that acts as a crucial intermediate for numerous drugs. google.com Its structure is integral to the production of a range of biologically active molecules, and its presence facilitates the formation of desired products in pharmaceutical applications.

Production of Triazolopyrimidine Sulfonamide-Type Medicaments (e.g., Diclosulam)

A significant application of this compound is in the synthesis of triazolopyrimidine sulfonamide-type medicaments. It is a key intermediate in the production of drugs like diclosulam (B129774). google.com The synthesis of diclosulam involves the condensation of 2-(chlorosulfonyl)-7-fluoro-5-ethoxy google.comchemicalbook.comtriazolo[1,5-c]pyrimidine with 2,6-dichloroaniline. google.compatsnap.comwipo.int This process highlights the importance of the pyrimidine intermediate in forming the core structure of these therapeutic agents.

Synthesis of Compounds with Potential Antitumor and Antimicrobial Properties

Research has indicated that derivatives of this compound show potential as both antitumor and antimicrobial agents. Studies into the biological activity of compounds derived from this intermediate have revealed promising antimicrobial properties against various pathogens, suggesting its potential in the development of new antibiotics.

Development of Novel Drug Candidates through Structural Modifications

The unique structure of this compound allows for structural modifications that can enhance the efficacy and specificity of new drug candidates. The ability to alter the molecule provides a pathway for medicinal chemists to design and synthesize novel compounds with improved therapeutic profiles.

Agrochemical Synthesis

In addition to its role in pharmaceuticals, this compound is a vital intermediate in the synthesis of modern agrochemicals, particularly herbicides.

Intermediate for Herbicide Development (e.g., Cloransulam-Methyl)

The compound is widely used as a key intermediate in the synthesis of herbicides, most notably Cloransulam-methyl. Cloransulam-methyl is a herbicide used for the post-emergence control of broad-leaved weeds in soybean crops. nih.gov Its production involves the condensation of 5-oxyethyl-7-fluoro-1,2,4-triazolo[1,5-c]pyrimidine-2-sulfonyl chloride with 2-carboxymethyl-6-chloroaniline. nih.gov The derivatives of this compound are designed to target specific weed species while minimizing the impact on crops.

The Role of this compound in Modern Chemistry

The fluorinated heterocyclic compound, this compound, serves as a pivotal building block in the synthesis of complex organic molecules. Its unique structure, featuring an ethoxy group and two reactive fluorine atoms on a pyrimidine ring, makes it a valuable intermediate in various fields, from agriculture to material science. This article explores its specific applications in advanced organic synthesis, catalysis, and materials, while also looking toward future research directions.

Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Modern analytical methods provide a detailed picture of the molecular architecture of 2-ethoxy-4,6-difluoropyrimidine. These techniques are essential for confirming the successful synthesis of the target compound and for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be established.

Proton NMR (¹H NMR) spectroscopy is instrumental in confirming the position of the ethoxy group on the pyrimidine (B1678525) ring. The spectrum displays characteristic signals for the ethyl protons—a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group—arising from spin-spin coupling with each other. The chemical shifts of these protons are influenced by the electronegative oxygen atom and the aromatic pyrimidine ring. The integration of these signals confirms the presence of one ethoxy group. The regioselectivity is confirmed by the absence of signals that would indicate the ethoxy group at other positions.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (pyrimidine ring) | 6.5 - 7.5 | m | - |

| OCH₂ | 4.3 - 4.6 | q | 7.1 |

| CH₃ | 1.3 - 1.5 | t | 7.1 |

Note: The chemical shift for the pyrimidine proton is an estimated range. Actual values can vary based on the solvent and experimental conditions. 'm' denotes multiplet, 'q' denotes quartet, and 't' denotes triplet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbon attached to the oxygen of the ethoxy group (C-O) resonates at a characteristic downfield position. The carbons of the pyrimidine ring are also observed, with their shifts influenced by the fluorine and nitrogen atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=N (C2) | ~165 |

| C-F (C4, C6) | ~160 (d, JC-F) |

| C-H (C5) | ~100 |

| OCH₂ | ~65 |

| CH₃ | ~14 |

Note: These are approximate chemical shifts. 'd' indicates a doublet due to carbon-fluorine coupling.

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and can provide clues about its structure through analysis of fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.12 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. doi.org Predicted collision cross section values can also be calculated for different adducts. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z |

| [M+H]⁺ | 161.05210 |

| [M+Na]⁺ | 183.03404 |

| [M-H]⁻ | 159.03754 |

| [M]⁺ | 160.04427 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations from the ethoxy group, C=N and C=C stretching vibrations from the pyrimidine ring, and strong C-O and C-F stretching bands.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2850-3000 |

| C=N stretch (aromatic) | 1550-1650 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

| C-O stretch (ether) | 1050-1150 |

Note: These are general ranges for the indicated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Approaches

Computational chemistry offers a powerful lens through which to examine the nuanced properties of this compound. These theoretical methods allow for the prediction and rationalization of the compound's chemical behavior.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are crucial for understanding the influence of its substituent groups—the ethoxy group and the two fluorine atoms—on the pyrimidine ring.

The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect on the pyrimidine ring. This effect polarizes the C-F bonds, leading to a decrease in electron density at the carbon atoms to which they are attached. This polarization is a key factor in the compound's reactivity. researchgate.net DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which illustrates the charge distribution and identifies electrophilic and nucleophilic sites.

Furthermore, DFT is employed to calculate the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For fluorinated pyrimidines, the presence of fluorine atoms generally lowers the energies of both HOMO and LUMO, affecting their chemical reactivity and interaction with biological targets. amazonaws.com

A consensual forecast of pharmaceutical activity for related fluorinated triurocyl derivatives was made using quantum chemical QSAR-simulation methods, highlighting the importance of the electronic structure in their biological activity. fluorine1.ru

Table 1: Predicted Electronic Properties of Pyrimidine Derivatives from Computational Studies

| Property | Description | Significance for this compound |

| Dipole Moment (µ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the electron-donating character. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack. |

This table is illustrative and based on general principles of DFT applied to fluorinated pyrimidines. Specific values for this compound would require dedicated calculations.

The electronic properties derived from DFT calculations are directly used to predict the reactivity and binding affinities of this compound. The electron-deficient nature of the pyrimidine ring, enhanced by the fluorine substituents, makes it susceptible to nucleophilic substitution reactions.

Computational models can predict the most likely sites for nucleophilic attack. The presence of the ethoxy group and fluorine atoms influences the regioselectivity of these reactions. The fluorine atoms are good leaving groups, facilitating substitution reactions that are central to the synthesis of more complex molecules. The hydrazinyl group in the related compound 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine, for instance, can form covalent bonds with nucleophilic sites on enzymes.

Binding affinity predictions are particularly relevant for its role as an intermediate in drug synthesis. Computational docking studies, a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, can be used. Although specific studies on this compound are not prevalent, the methodology is well-established for pyrimidine derivatives. For example, molecular docking has been used to understand the binding interactions of pyrrolopyrimidines with protein targets. researchgate.net These studies help in designing derivatives with enhanced binding to specific biological targets.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations can provide insights into its conformational landscape.

These simulations can reveal the preferred orientations of the ethoxy group relative to the pyrimidine ring and how these conformations might change in different solvent environments. Understanding the conformational flexibility is important as it can influence the molecule's reactivity and how it fits into the active site of an enzyme or a receptor. While specific MD studies on this compound are not widely published, research on other heterocyclic compounds like 2-alkoxypyrimidines demonstrates the utility of this approach. butlerov.combutlerov.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new compounds.

For fluorinated pyrimidines, QSAR studies have shown that electronic, hydrophobic, and steric factors are often key determinants of their biological effects. scirp.orgscirp.org In studies of related pyrimidine derivatives, descriptors derived from DFT calculations, such as dipole moment and orbital energies, have been successfully used to build predictive QSAR models for activities like anticancer and anti-inflammatory effects. mdpi.com Although a specific QSAR model for this compound is not available in the literature, the principles from studies on similar compounds suggest that its electronic properties would be significant predictors of the activity of its downstream products.

Crystallographic Studies for Solid-State Structure

Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state.

The gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles, is single-crystal X-ray diffraction. This technique would provide an unambiguous solid-state conformation of this compound.

While a specific crystal structure for this compound is not publicly available, X-ray diffraction has been used to confirm the structures of related dihalopyrimidine and fluorinated pyrimidine derivatives. fluoromart.comacs.org For instance, the analysis of other substituted pyrimidines reveals how different functional groups influence the packing of molecules in the crystal lattice through various intermolecular interactions like hydrogen bonding and π-π stacking. Such data for this compound would be invaluable for understanding its solid-state properties and for validating the results of computational conformational analysis. The synthesis of related thiacalix mdpi.comarene mdpi.compyrimidines has been followed by X-ray diffraction analysis to elucidate their conformational properties. acs.org

Conformation and Intermolecular Interactions

The three-dimensional arrangement of atoms and the non-covalent forces between molecules of this compound are crucial in determining its physical properties, such as its crystalline form and melting point, as well as its reactivity.

Conformation:

The conformation of this compound is primarily determined by the orientation of the ethoxy group relative to the pyrimidine ring. The pyrimidine ring itself is expected to be largely planar due to its aromatic character. The ethoxy group, however, introduces a degree of conformational flexibility. Rotation around the C-O single bond of the ethoxy group would give rise to different conformers.

Computational models and data from related structures suggest that the most stable conformer would likely have the ethyl group oriented in a way that minimizes steric hindrance with the adjacent nitrogen atom and the fluorine atom on the pyrimidine ring. The specific bond lengths, bond angles, and dihedral angles that define the lowest energy conformation would require detailed computational analysis, such as density functional theory (DFT) calculations, or experimental determination through techniques like X-ray crystallography.

Intermolecular Interactions:

In the solid state, the molecules of this compound are expected to pack in a manner that maximizes favorable intermolecular interactions. Given its molecular structure, several types of non-covalent interactions are plausible:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors (like -OH or -NH groups), weak C-H···N and C-H···F hydrogen bonds may form between the ethyl group or the pyrimidine ring's C-H bond of one molecule and the nitrogen or fluorine atoms of a neighboring molecule. These interactions, while individually weak, can collectively contribute to the stability of the crystal lattice.

π-π Stacking: The electron-deficient nature of the difluorinated pyrimidine ring could facilitate π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are a significant cohesive force in the packing of many aromatic compounds.

Dipole-Dipole Interactions: The presence of highly electronegative fluorine atoms and the nitrogen atoms in the pyrimidine ring, along with the oxygen atom of the ethoxy group, creates a significant molecular dipole moment. Dipole-dipole interactions between polar molecules would be a key factor in the intermolecular organization.

A comprehensive understanding of the conformation and intermolecular interactions of this compound awaits detailed crystallographic and computational studies. Such research would provide precise data on the three-dimensional structure and the nature and strength of the forces governing its molecular assembly, offering valuable insights for its application in materials science and drug design.

Patent Landscape and Commercial Developments

The commercial and intellectual property landscape for 2-Ethoxy-4,6-difluoropyrimidine is characterized by ongoing innovation in synthetic methodologies and a growing number of patents related to its derivatives and their applications.

Analysis of Key Patents and Intellectual Property

A key area of patent activity for this compound revolves around the development of efficient and cost-effective synthetic methods. Chinese patent CN114262300A, for instance, discloses a preparation method that starts from urea (B33335) and utilizes a one-pot, two-step process to produce the intermediate 2-ethoxy-4,6-dihydroxypyrimidine (B1589393) without the need for intermediate separation and purification. google.com This method is noted for its simple operation, stable yield, and high conversion rate of raw materials. google.com The process involves reacting the dihydroxypyrimidine intermediate with trifluoromethanesulfonic anhydride (B1165640) to activate the intermediate, followed by low-temperature substitution with potassium fluoride (B91410). google.com

Another significant patent, CN111303045A, details a synthetic route also commencing from the inexpensive raw material urea. google.com This process involves the preparation of ethyl isourea sulfate (B86663), followed by cyclization to obtain 2-ethoxy-4,6-dihydroxypyrimidine. google.com This intermediate then undergoes chlorination and subsequent fluorination to yield the final product. google.com The patent highlights the use of low-cost starting materials, a simple and reasonable reaction process, and high production safety, making it suitable for large-scale industrial production. google.com The total yield after four steps is reported to be over 61%, with the final product having a purity of more than 99%. google.com

These patents signify a strategic focus on optimizing the synthesis of this compound to reduce production costs and enhance efficiency, which is crucial for its commercial viability as an intermediate.

Patent Families Related to Derivatives and Applications

The patent landscape extends beyond the synthesis of this compound itself to encompass a wide range of its derivatives and their applications. This compound is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides, such as diclosulam (B129774). google.comgoogle.com Consequently, patent families in this domain are extensive, covering the final herbicide products and their various formulations.

Furthermore, the reactivity of the fluorine atoms on the pyrimidine (B1678525) ring allows for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry. nih.govnih.gov Patents in this area cover novel heterocyclic compounds derived from this compound and their use as potential therapeutic agents. The development of new antimicrobial and anticancer compounds often involves the use of such fluorinated pyrimidine scaffolds.

Industrial Production Processes and Optimization

The industrial-scale production of this compound has been a subject of considerable research and development, with a focus on process optimization to ensure high yield, purity, and cost-effectiveness.

Scaling Up of Synthesis for Commercial Production

The transition from laboratory-scale synthesis to commercial production of this compound involves addressing several key challenges. The methods outlined in patents like CN111303045A are designed with industrial applicability in mind, emphasizing the use of readily available and low-cost starting materials like urea. google.com The optimization of reaction conditions, such as temperature, pressure, and reaction time, is critical for maximizing yield and minimizing the formation of byproducts. google.com

A common industrial synthesis route involves the following key steps:

Formation of the Pyrimidine Ring: Starting from materials like urea and diethyl malonate to construct the core 2-ethoxy-4,6-dihydroxypyrimidine structure. google.com

Halogenation (Chlorination): The dihydroxy intermediate is typically chlorinated using reagents like phosphorus oxychloride to produce 2-ethoxy-4,6-dichloropyrimidine (B1311153). google.com

Fluorination: The final and crucial step is the replacement of chlorine atoms with fluorine using a fluorinating agent such as potassium fluoride. google.com

The optimization of the fluorination step is particularly important, as it can be challenging to achieve high efficiency and selectivity. The use of phase transfer catalysts or high-boiling point solvents can enhance the reaction rate and yield.

Process Flow Diagrams and Engineering Considerations

While specific proprietary process flow diagrams are not publicly available, a general representation of the industrial synthesis of this compound can be conceptualized based on the patented methods. The process would typically involve a series of reactors for each key reaction step (cyclization, chlorination, fluorination), followed by separation and purification units such as distillation columns and crystallization vessels.

Key Engineering Considerations for Scale-Up:

| Engineering Aspect | Consideration |

| Reactor Design | Selection of appropriate reactor materials to withstand corrosive reagents like phosphorus oxychloride. Efficient agitation and heat transfer systems are crucial for controlling reaction kinetics and preventing runaway reactions. |

| Solvent Recovery | Implementation of solvent recovery systems (e.g., distillation) is essential to reduce production costs and minimize environmental impact. Patent CN111303045A mentions that the solvent used in the process can be recovered. google.com |

| Byproduct Management | The process generates byproducts that need to be managed safely and efficiently. For example, the chlorination step produces acidic byproducts that require neutralization. |

| Process Safety | A thorough hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the handling of hazardous materials and the operation of high-temperature and high-pressure equipment. |

| Purification | The final product must meet stringent purity requirements (often >99%). This necessitates efficient purification techniques, such as fractional distillation under reduced pressure, to remove any unreacted starting materials and byproducts. google.com |

Market Trends and Economic Impact

The market for this compound is intrinsically linked to the performance of the end markets it serves, primarily the agrochemical sector.

The global market for agrochemical intermediates has been experiencing steady growth. Reports indicate a compound annual growth rate (CAGR) of around 5.5% for the global agrochemical intermediates market, with a projected market size expected to reach USD 7.21 billion by 2033. sphericalinsights.com This growth is driven by the increasing global demand for food, which necessitates the use of effective crop protection products. sphericalinsights.com

Within the agrochemical market, herbicides represent a significant segment. The economic impact of herbicides is substantial, as they play a critical role in modern agriculture by controlling weeds and improving crop yields. The development of new and more effective herbicides is a continuous process, and intermediates like this compound are vital for this innovation. The introduction of novel herbicides with new modes of action is particularly important for managing the growing problem of herbicide-resistant weeds. pnas.org

The demand for fluorinated intermediates, in general, is also on the rise in both the pharmaceutical and agrochemical industries. The incorporation of fluorine into molecules can significantly enhance their biological activity. The global market for fluorine derivatives is projected to grow, with the agrochemicals segment being a key application area. mordorintelligence.com The Asia-Pacific region is a major market for agrochemical intermediates, driven by its large agricultural sector and increasing adoption of modern farming practices. sphericalinsights.com

The economic viability of herbicides derived from this compound is dependent on factors such as their efficacy, crop safety, and the cost of production. The ongoing efforts to develop more efficient and cost-effective manufacturing processes for this intermediate, as evidenced by the patent literature, are crucial for its continued success and the economic competitiveness of the final agrochemical products.

Global Demand for Fluorinated Pyrimidines

The global demand for fluorinated pyrimidines, a class of compounds to which this compound belongs, is experiencing significant growth. This trend is largely propelled by the expanding pharmaceutical and agrochemical sectors. Fluorinated compounds are crucial in drug design and development, with estimates suggesting that approximately 30% of modern pharmaceuticals contain fluorine. marketresearchintellect.com The inclusion of fluorine atoms in drug molecules often improves key properties such as metabolic stability, bioavailability, and binding affinity. archivemarketresearch.comnih.gov

Geographically, North America and Europe have traditionally dominated the market due to their well-established pharmaceutical industries and significant research and development investments. archivemarketresearch.comdatainsightsmarket.com However, the Asia-Pacific region is poised for the highest growth rate, driven by the expansion of pharmaceutical manufacturing and research activities in countries like China and India. archivemarketresearch.com The rising demand for high-purity fluorinated pyrimidines for specialized applications is a key trend, underscoring the need for advanced and efficient manufacturing processes. datainsightsmarket.com

Global Market Projections for Related Fluorinated Compounds

| Market Segment | Projected Value (Year) | Projected CAGR (Period) | Key Growth Drivers |

| Fluorinated Pharmaceutical Intermediates | $2.5 Billion (2025) | 5% (2025-2033) | Increasing demand for fluorinated drugs in various therapeutic areas. archivemarketresearch.com |

| Trifluridine API | ~$410 Million (2033) | 9.5% (2025-2033) | Growing use in combination cancer therapies. openpr.com |

| Fluorinating Reagents | - | ~6% (2024-2030) | Rising demand from pharmaceutical and agrochemical sectors. marketresearchintellect.com |